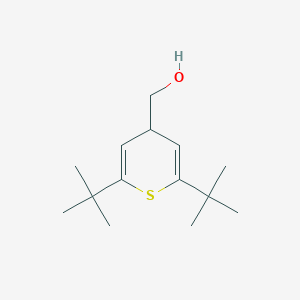
(2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol is an organic compound that belongs to the class of thiopyrans. Thiopyrans are sulfur-containing heterocycles that are structurally similar to pyrans but with a sulfur atom replacing one of the oxygen atoms. This compound is characterized by the presence of two tert-butyl groups and a methanol group attached to the thiopyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol typically involves the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through a cyclization reaction involving a sulfur-containing precursor and an appropriate carbonyl compound.
Introduction of tert-Butyl Groups: The tert-butyl groups can be introduced through alkylation reactions using tert-butyl halides and a strong base.
Attachment of the Methanol Group: The methanol group can be introduced through a nucleophilic substitution reaction using methanol and an appropriate leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The thiopyran ring can be reduced to form a tetrahydrothiopyran derivative.
Substitution: The tert-butyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and strong bases such as sodium hydride (NaH).
Major Products
Oxidation: Formation of (2,6-Di-tert-butyl-4H-thiopyran-4-yl)aldehyde or (2,6-Di-tert-butyl-4H-thiopyran-4-yl)carboxylic acid.
Reduction: Formation of tetrahydrothis compound.
Substitution: Formation of various substituted thiopyran derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a probe for studying sulfur-containing biomolecules and their interactions.
Medicine: Potential use in drug discovery and development, particularly for compounds targeting sulfur-containing enzymes or pathways.
Industry: Use as an intermediate in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol would depend on its specific application
Covalent Bonding: Formation of covalent bonds with target molecules.
Non-Covalent Interactions: Hydrogen bonding, van der Waals forces, and hydrophobic interactions.
Redox Reactions: Participation in oxidation-reduction reactions involving sulfur atoms.
Comparison with Similar Compounds
Similar Compounds
Thiopyran-4-ylmethanol: A simpler analog without the tert-butyl groups.
2,6-Di-tert-butyl-4H-thiopyran: A compound lacking the methanol group.
4H-Thiopyran-4-ylmethanol: A compound without the tert-butyl groups.
Uniqueness
(2,6-Di-tert-butyl-4H-thiopyran-4-yl)methanol is unique due to the presence of both tert-butyl groups and a methanol group, which may confer specific chemical properties and reactivity. The tert-butyl groups provide steric hindrance, which can influence the compound’s stability and reactivity, while the methanol group offers a site for further functionalization.
Properties
CAS No. |
83670-19-3 |
|---|---|
Molecular Formula |
C14H24OS |
Molecular Weight |
240.41 g/mol |
IUPAC Name |
(2,6-ditert-butyl-4H-thiopyran-4-yl)methanol |
InChI |
InChI=1S/C14H24OS/c1-13(2,3)11-7-10(9-15)8-12(16-11)14(4,5)6/h7-8,10,15H,9H2,1-6H3 |
InChI Key |
ZKLUKKAXSGRFDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(C=C(S1)C(C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


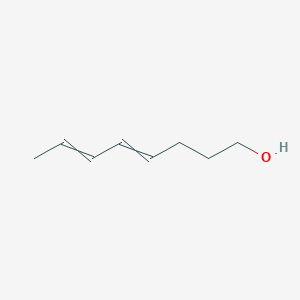
![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)

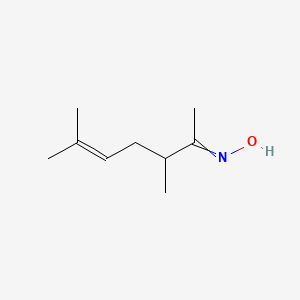
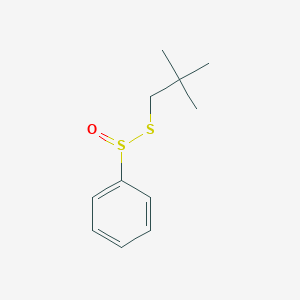

![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)


![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
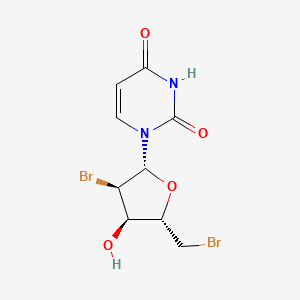

![[1-(2-Chloroacetamido)-2-phenylethyl]phosphonic acid](/img/structure/B14423625.png)

